molecular formula C11H8N2O2 B1521450 [2,3'-Bipyridine]-6-carboxylic acid CAS No. 1211540-72-5

[2,3'-Bipyridine]-6-carboxylic acid

Cat. No.: B1521450
CAS No.: 1211540-72-5
M. Wt: 200.19 g/mol
InChI Key: JDIWAIVHNHCTTG-UHFFFAOYSA-N
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Description

[2,3’-Bipyridine]-6-carboxylic acid: is an organic compound with the molecular formula C11H8N2O2 It is a derivative of bipyridine, where a carboxylic acid group is attached to the 6-position of the 2,3’-bipyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3’-Bipyridine]-6-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available bipyridine derivatives.

    Functional Group Introduction: The carboxylic acid group is introduced through various chemical reactions, such as oxidation or carboxylation.

    Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of [2,3’-Bipyridine]-6-carboxylic acid may involve:

    Large-Scale Synthesis: Utilizing batch or continuous flow reactors to handle large quantities of starting materials.

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

[2,3’-Bipyridine]-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other reduced forms.

    Substitution: The bipyridine ring can undergo substitution reactions, where different functional groups replace hydrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, such as bromine or chlorine, are used for substitution reactions.

Major Products

The major products formed from these reactions include various bipyridine derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, [2,3’-Bipyridine]-6-carboxylic acid is used as a ligand in coordination chemistry

Biology

In biological research, this compound is investigated for its potential as a building block in the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable compound in drug discovery.

Medicine

In medicine, [2,3’-Bipyridine]-6-carboxylic acid derivatives are explored for their therapeutic potential. They may act as inhibitors or modulators of specific biological pathways, offering new avenues for the development of pharmaceuticals.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.

Mechanism of Action

The mechanism by which [2,3’-Bipyridine]-6-carboxylic acid exerts its effects involves its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal complexes, which in turn affects their catalytic and biological activities. The molecular targets and pathways involved depend on the specific application and the nature of the metal complexes formed.

Comparison with Similar Compounds

Similar Compounds

    [2,2’-Bipyridine]-6-carboxylic acid: Similar in structure but with different positional isomerism.

    [2,2’-Bipyridine]-6,6’-dicarboxylic acid: Contains two carboxylic acid groups, offering different chemical properties.

    [4,4’-Bipyridine]-2,2’-dicarboxylic acid: Another bipyridine derivative with distinct functional groups.

Uniqueness

[2,3’-Bipyridine]-6-carboxylic acid is unique due to its specific positioning of the carboxylic acid group, which influences its chemical reactivity and coordination behavior. This uniqueness makes it particularly valuable in the synthesis of specialized metal complexes and advanced materials.

Properties

IUPAC Name

6-pyridin-3-ylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIWAIVHNHCTTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80668440
Record name [2,3'-Bipyridine]-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80668440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845827-00-1
Record name [2,3'-Bipyridine]-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80668440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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